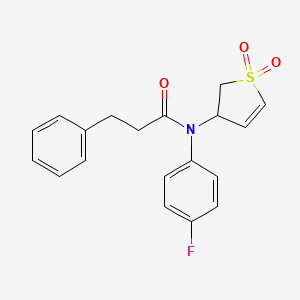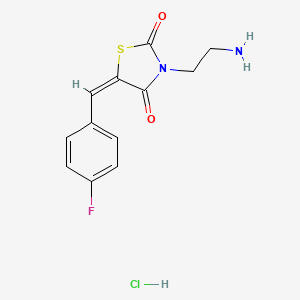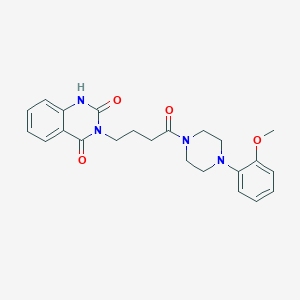
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as "compound X" in the scientific literature.
Mecanismo De Acción
The mechanism of action of compound X involves the inhibition of the proteasome, which is a complex protein complex that plays a crucial role in the degradation of proteins. By inhibiting the proteasome, compound X can induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects, including the induction of oxidative stress and the activation of the p53 pathway. These effects contribute to the anti-cancer activity of compound X.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of compound X for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of compound X is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on compound X, including:
1. Further studies on the mechanism of action of compound X, particularly on its interaction with the proteasome.
2. The development of more efficient synthesis methods for compound X, which could increase its availability for research purposes.
3. The exploration of the potential therapeutic applications of compound X in other diseases, such as neurodegenerative disorders and inflammatory conditions.
4. The investigation of the potential synergistic effects of compound X with other anti-cancer agents, which could enhance its therapeutic efficacy.
5. The development of novel drug delivery systems for compound X, which could improve its solubility and bioavailability in vivo.
In conclusion, compound X is a promising chemical compound with potent anti-cancer activity and several potential therapeutic applications. Further research is needed to fully understand its mechanism of action and explore its potential in other diseases.
Métodos De Síntesis
The synthesis of compound X involves several steps, including the reaction of 4-fluoroacetophenone with thioacetic acid, followed by the reaction with benzaldehyde and the subsequent addition of acetic anhydride. The final product is obtained through the reaction of the intermediate product with 3-phenylpropanoyl chloride.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Several studies have shown that compound X exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-13,18H,6,11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJULIIYZJQWLCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)
![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2380058.png)
![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)



![3-[3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2380068.png)
![2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2380070.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380071.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2380077.png)
![6-[4-[2-(6,7-Dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2380079.png)